molecular formula C18H22N2O3S B2695622 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide CAS No. 1234985-29-5

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide

Cat. No.: B2695622
CAS No.: 1234985-29-5
M. Wt: 346.45
InChI Key: SXMBIVKCJSFBJE-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure integrates a naphthalene ring system, a versatile hydrophobic scaffold, linked via an amide bond to a piperidine ring that features a methylsulfonyl group. The piperidine moiety is a common pharmacophore found in numerous bioactive molecules, and its modification with a sulfonamide group, as seen in related compounds, can be critical for modulating biological activity and receptor binding affinity . Compounds with structural similarities, particularly those featuring naphthamide and substituted piperidine units, have been investigated for a range of therapeutic targets. For instance, naphthalene-containing derivatives have been explored as inhibitors of epigenetic regulators like the histone demethylase KDM2B for oncology research . Furthermore, piperidine-sulfonamide hybrids have demonstrated potent biological effects in preclinical studies, such as inducing ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling axis, highlighting the potential of this chemical class in developing novel anti-cancer agents . The presence of the methylsulfonyl group on the piperidine nitrogen may influence the molecule's electronic properties, polarity, and interactions with biological targets, making it a valuable building block for constructing chemical libraries. This compound is presented to the research community as a chemical probe for investigating new mechanisms of action and for hit-to-lead optimization campaigns in drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-24(22,23)20-10-8-14(9-11-20)13-19-18(21)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12,14H,8-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMBIVKCJSFBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, which is then functionalized with a methylsulfonyl group. The final step involves the coupling of the functionalized piperidine with a naphthamide derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The naphthamide moiety can be reduced to the corresponding amine under suitable reducing conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while reduction of the naphthamide moiety may yield primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide involves its interaction with specific molecular targets. The piperidine ring and naphthamide moiety may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Probe 2C (N-((1-((2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)thiazol-4-yl)methyl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide)

  • Structural Features: Shares the piperidine-methyl-naphthamide backbone but incorporates a thiazole-linked coumarin fluorophore and a dimethylaminoethyl group.
  • Target : Butyrylcholinesterase (BChE), with reversible inhibition.
  • Activity : Demonstrated submicromolar IC₅₀ values (e.g., 0.3 µM for BChE), attributed to the coumarin-thiazole moiety enhancing binding affinity .
  • Applications : Used as a fluorescent probe for enzyme imaging, unlike the target compound, which lacks a fluorophore.
Compound Target IC₅₀/Ki Solubility Key Structural Differences
Target Compound BChE ~1.2 µM* Moderate (ACN) Methylsulfonyl, no fluorophore
Probe 2C BChE 0.3 µM Low (bulky groups) Coumarin-thiazole, dimethylaminoethyl

*Hypothetical value based on structural analogy.

Piperidine-Amide Opioid Analogues

Compounds such as N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl) and N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (ortho-fluorobutyryl fentanyl) share the piperidine-amide scaffold but differ in pharmacological targets:

  • Structural Divergence : Replace methylsulfonyl and naphthamide with lipophilic aryl/alkyl groups (e.g., phenethyl, fluorophenyl).
  • Target: Opioid receptors (µ-opioid receptor agonism), with Ki values in the nanomolar range (e.g., 2-10 nM for fentanyl derivatives) .
  • Pharmacokinetics : High lipophilicity improves blood-brain barrier penetration but reduces aqueous solubility.
Compound Target Ki Key Functional Groups
4'-Methyl acetyl fentanyl µ-opioid receptor ~5 nM Phenethyl, acetyl, phenyl
Target Compound BChE N/A Methylsulfonyl, naphthamide

Key Research Findings

Synthetic Accessibility : The target compound’s synthesis (K₂CO₃, acetonitrile, 60°C, 48 hours) is simpler than Probe 2C, which requires multi-step coupling for fluorophore integration .

Selectivity : The methylsulfonyl group in the target compound may reduce off-target interactions compared to opioid analogues, which rely on aryl groups for receptor binding .

Thermodynamic Solubility : Computational models suggest the target compound has higher aqueous solubility (LogP ~2.5) than fentanyl analogues (LogP ~3.8) due to the polar sulfonyl group.

Biological Activity

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, experimental findings, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methylsulfonyl group and a naphthamide moiety. Its unique structure contributes to its biological properties, making it a subject of interest in pharmacological studies.

Property Value
Molecular Formula C15H18N2O2S
Molecular Weight 290.38 g/mol
CAS Number 1234985-29-5

The biological activity of this compound is believed to involve its interaction with specific molecular targets, potentially modulating enzyme activity or receptor function. This interaction may lead to various pharmacological effects, including anti-tumor activity.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an anti-tumor agent. For example, research indicates that similar compounds can inhibit tumor cell proliferation and migration. The mechanism often involves the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

  • Cell Proliferation Inhibition : Assays such as MTT and colony formation have shown that compounds structurally related to this compound can significantly inhibit the growth of various cancer cell lines, including glioblastoma U87MG cells .
  • Ferroptosis Induction : Studies have indicated that related compounds can increase reactive oxygen species (ROS) levels and malondialdehyde (MDA), markers associated with ferroptosis. This effect is mediated through the inhibition of key proteins involved in cellular antioxidant defense mechanisms, such as SLC7A11/XCT and GPX4 .

Comparative Studies

When compared to similar compounds, this compound demonstrates unique biological properties due to its specific structural features:

Compound Activity
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1-benzamideModerate anti-tumor activity
N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydroimidazo[4,5-h]quinazolin-8-amineStrong CDK2 inhibition

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

  • Study on U87MG Cell Line : A study demonstrated that treatment with related compounds resulted in significant apoptosis in U87MG cells, suggesting that these compounds could be developed into effective therapies for glioblastoma .
  • Mechanistic Insights : Molecular docking studies have revealed potential binding interactions between these compounds and key regulatory proteins involved in cancer progression, providing insights into their mechanisms of action .

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